molecular formula C14H15N3O3S B6570457 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide CAS No. 921542-94-1

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide

Cat. No.: B6570457
CAS No.: 921542-94-1
M. Wt: 305.35 g/mol
InChI Key: VKCQXYVYJNYOCQ-UHFFFAOYSA-N
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Description

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide is a chemical compound that has garnered interest in various fields of scientific research This compound features a pyridazine ring substituted with a methanesulfonyl group and a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride in the presence of a base.

    Coupling with Phenyl Ring: The phenyl ring is then coupled to the pyridazine ring through a series of reactions, including halogenation and subsequent nucleophilic substitution.

    Formation of Propanamide Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(2,4-dichlorobenzylidene)hydrazinecarbonyl]phenyl]-2-(6-methoxynaphthalen-2-yl)propanamide
  • **N-[4-(2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbonyl)phenyl]-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide is unique due to its specific substitution pattern on the pyridazine ring and the presence of the methanesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-13(18)15-11-6-4-10(5-7-11)12-8-9-14(17-16-12)21(2,19)20/h4-9H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCQXYVYJNYOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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